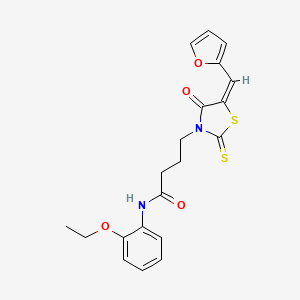
(E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-N-(2-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and supporting research findings.
Chemical Structure
The structure of the compound can be broken down into key functional groups:
- Thiazolidinone ring : Known for its diverse biological activities.
- Furan moiety : Often associated with anti-inflammatory and antioxidant properties.
- Ethoxyphenyl group : Contributes to the overall lipophilicity and potential receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The furan group is known to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, including tyrosinase, which is involved in melanin production. This inhibition could have implications in skin whitening agents and treatments for hyperpigmentation.
Biological Activity Data
A summary of biological activities and relevant findings is provided in the table below:
Case Study 1: Tyrosinase Inhibition
A study evaluated a series of furan derivatives for their tyrosinase inhibitory activity. Among these, this compound demonstrated significant inhibition with IC50 values considerably lower than those of standard inhibitors like kojic acid. The study utilized both monophenolase and diphenolase substrates to assess the enzyme kinetics, revealing a mixed inhibition pattern.
Case Study 2: Antioxidant Potential
In another study, the antioxidant capacity of various thiazolidinone derivatives was investigated. The results indicated that compounds with furan substituents exhibited enhanced radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinones. The presence of electron-donating groups such as ethoxy on the phenyl ring has been shown to improve binding affinity to target enzymes, thereby increasing inhibitory potency.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-25-16-9-4-3-8-15(16)21-18(23)10-5-11-22-19(24)17(28-20(22)27)13-14-7-6-12-26-14/h3-4,6-9,12-13H,2,5,10-11H2,1H3,(H,21,23)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCNWBCGYQTLAA-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














